Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Catalog No.
S13805026
CAS No.
M.F
C11H21N3
M. Wt
195.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Product Name

Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]hexan-1-amine

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

InChI

InChI=1S/C11H21N3/c1-3-4-5-6-7-12-8-11-9-13-14-10(11)2/h9,12H,3-8H2,1-2H3,(H,13,14)

InChI Key

XHIZETWUPVIRET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=C(NN=C1)C

Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound featuring a hexyl group attached to a pyrazole moiety. The pyrazole ring, characterized by its five-membered structure containing two nitrogen atoms, is known for its diverse biological activities. The presence of the hexyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets. This compound is of interest in medicinal chemistry due to its potential applications in pharmaceuticals and agrochemicals.

  • Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can lead to the formation of various amines and other reduced derivatives.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

The biological activity of Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine is primarily attributed to the pyrazole moiety. Compounds containing pyrazole rings have been documented to exhibit various pharmacological properties, including:

  • Antimicrobial Activity: Some pyrazole derivatives show significant antibacterial and antifungal properties.
  • Antitumor Activity: Research indicates that certain pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects: Pyrazoles are often explored for their potential anti-inflammatory activities.

Studies on similar compounds have demonstrated that modifications in the pyrazole structure can enhance these biological activities, suggesting that Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine may possess valuable therapeutic properties.

The synthesis of Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves several steps:

  • Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
  • Functionalization: The introduction of the hexyl group is achieved through alkylation reactions, often using appropriate alkyl halides.
  • Final Coupling: The hexyl group is linked to the pyrazole moiety via reductive amination or other coupling methods.

These synthetic routes may vary based on the desired purity and yield of the final product.

Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug development, particularly for compounds targeting cancer or infectious diseases.
  • Agrochemicals: Utilized in the formulation of pesticides or herbicides due to its biological activity against pests.
  • Material Science: Investigated for use in developing new materials with specific properties based on its chemical structure.

Interaction studies involving Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine often focus on its binding affinity to specific biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes linked to disease pathways.
  • Receptor Binding Studies: Assessing the interaction with receptors involved in various physiological processes.

Such studies are essential for understanding the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-MethylpyrazoleSingle methyl group on the pyrazole ringAnti-inflammatory
3-HexylpyrazoleHexyl group at position 3 on the pyrazoleAnticancer
4-AminoantipyrineAmino group at position 4 on a similar pyrazoleAnalgesic and antipyretic
5-MethylpyrazoloneMethyl substitution at position 5Antimicrobial

Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine stands out due to its specific combination of a methyl substitution pattern and a hexyl amine side chain. This unique structure may enhance its solubility and bioavailability compared to other similar compounds, potentially leading to improved efficacy in biological applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

195.173547683 g/mol

Monoisotopic Mass

195.173547683 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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